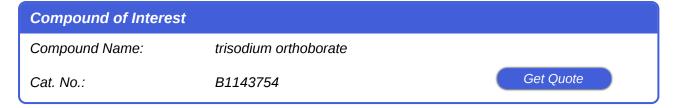


relationship between trisodium orthoborate and boric acid

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An In-depth Technical Guide to the Relationship Between **Trisodium Orthoborate** and Boric Acid

Introduction

Boric acid (H₃BO₃), a weak Lewis acid, and **trisodium orthoborate** (Na₃BO₃), its fully neutralized sodium salt, represent the terminal points of a fundamental acid-base equilibrium. [1][2] The relationship between these two compounds is central to understanding the chemistry of borates in aqueous and non-aqueous systems. Boric acid's unique behavior as a Lewis acid, accepting a hydroxide ion rather than directly donating a proton, governs the formation of various borate anions in solution.[3][4]

Trisodium orthoborate is the chemical compound of sodium, boron, and oxygen with the formula Na₃BO₃, representing the complete neutralization of orthoboric acid's three acidic protons.[1][2][5] This guide provides a detailed examination of the chemical principles connecting boric acid and **trisodium orthoborate**, including their acid-base chemistry, physicochemical properties, and synthesis protocols, tailored for researchers and professionals in chemistry and drug development.

The Core Chemical Relationship: An Acid-Base Continuum



The primary relationship between boric acid and **trisodium orthoborate** is that of a weak, tribasic acid and its corresponding conjugate base salt. The conversion from the acid to the salt involves a stepwise neutralization reaction with a strong base, such as sodium hydroxide (NaOH).

Lewis Acidity of Boric Acid

Unlike typical Brønsted-Lowry acids that donate protons (H⁺), boric acid functions as a Lewis acid by accepting an electron pair from a hydroxide ion (OH⁻) derived from water.[3] This interaction forms the tetrahydroxyborate anion, [B(OH)₄]⁻, and releases a proton into the solution, thereby lowering the pH.[4]

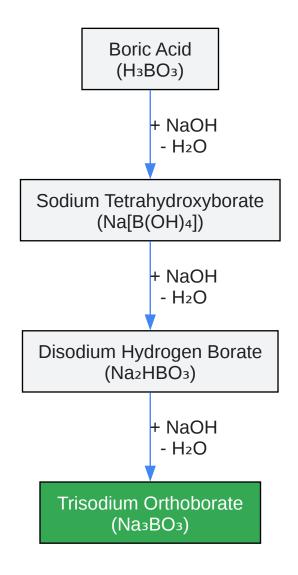
Reaction in Water: $B(OH)_3 + H_2O \rightleftharpoons [B(OH)_4]^- + H^+$

The equilibrium constant (Ka) for this reaction is approximately 7.3 x 10^{-10} , which corresponds to a pKa of about 9.14-9.24, confirming its nature as a weak acid.[4][6]

Stepwise Neutralization Pathway

The formation of **trisodium orthoborate** from boric acid is the culmination of a three-step neutralization process. As stoichiometric amounts of NaOH are added, the protons are sequentially removed. The complexity of borate chemistry means that in solution, various polyborate ions can form depending on concentration and pH.[7] However, the idealized stepwise reaction provides a clear logical framework for the relationship.





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Figure 1: Idealized stepwise neutralization of boric acid to **trisodium orthoborate**.

Hydrolysis of Orthoborate

As the conjugate base of a very weak acid, the orthoborate anion ([BO₃]³⁻) is a strong base. When **trisodium orthoborate** is dissolved in water, the anion undergoes partial hydrolysis, reacting with water to produce hydroxide ions and metaborate, resulting in a strongly alkaline solution.[2]

Hydrolysis Reaction: [BO₃]³⁻ + H₂O ≠ [BO₂]⁻ + 2OH⁻

Physicochemical Properties



The quantitative properties of boric acid and **trisodium orthoborate** are summarized below for direct comparison.

Property	Boric Acid (H₃BO₃)	Trisodium Orthoborate (Na₃BO₃)
Molar Mass	61.83 g/mol	127.78 g/mol [1][5]
IUPAC Name	Boric Acid	Trisodium Orthoborate[1][2]
CAS Number	10043-35-3	14312-40-4[1][8]
Melting Point	170.9 °C (decomposes)	75 °C (167 °F; 348 K)[1][2]
Boiling Point	300 °C (decomposes)	320 °C (608 °F; 593 K)[1][2]
Density	1.435 g/cm ³	1.73 g/cm ³ [1][2]
Acidity (pKa)	pKa ₁ : ~9.24[4][6][9]pKa ₂ : ~12.7[10]pKa ₃ : ~13.8[10]	Not Applicable
Solubility in Water	2.52 g/100 mL (0 °C)5.7 g/100 mL (25 °C)27.53 g/100 mL (100 °C)[4]	Soluble; quantitative data not readily available.

Experimental Protocols

The synthesis of sodium borates can be achieved through aqueous reaction or high-temperature fusion. The aqueous preparation of a sodium borate buffer from boric acid and NaOH directly demonstrates the core chemical relationship.

Protocol: Aqueous Synthesis of a 1 M Sodium Borate Solution (pH ~8.5)

This protocol details the preparation of a sodium borate solution by reacting boric acid with a stoichiometric amount of sodium hydroxide. This method is fundamental to creating borate buffer systems used widely in biological and chemical research.

Materials:

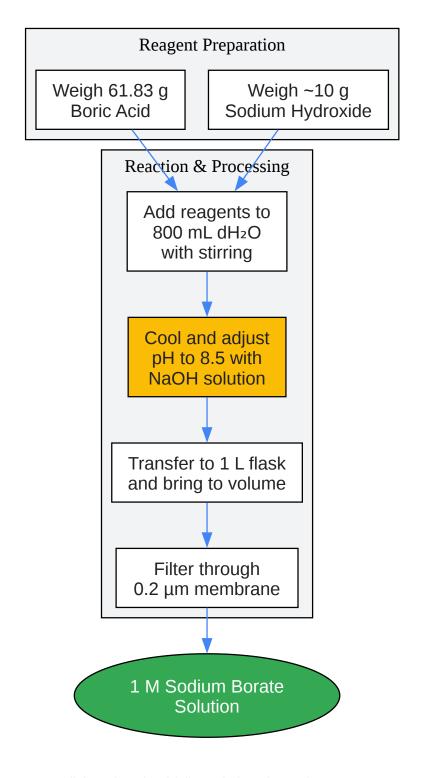


- Boric Acid (H₃BO₃), MW = 61.83 g/mol
- Sodium Hydroxide (NaOH), MW = 40.00 g/mol
- Deionized Water (dH₂O)
- Magnetic stirrer and stir bar
- 1 L volumetric flask and beaker
- Calibrated pH meter
- 0.2 µm filter unit

Methodology:

- Weigh Reagents: Accurately weigh 61.83 g of boric acid and approximately 10 g of solid sodium hydroxide.[11]
- Dissolution: Add approximately 800 mL of dH₂O to a 1 L beaker. Place the beaker on a magnetic stirrer and add a stir bar.[11]
- Reaction: Slowly add the weighed boric acid to the stirring water. Once fully dissolved, slowly
 add the sodium hydroxide pellets. The reaction is exothermic; allow time for the heat to
 dissipate.
- pH Adjustment: Allow the solution to cool to room temperature. Calibrate the pH meter and measure the pH of the solution. If necessary, adjust the pH to the desired value (e.g., 8.5) by careful dropwise addition of a concentrated NaOH solution.
- Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of dH₂O and add the rinsings to the flask. Add dH₂O to bring the final volume to exactly 1 L.[11]
- Sterilization: For applications requiring sterile conditions, filter the final solution through a 0.2
 µm filter membrane into a sterile storage bottle.[12]





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Figure 2: Experimental workflow for the aqueous synthesis of a sodium borate solution.

High-Temperature Synthesis of Anhydrous Trisodium Orthoborate



Anhydrous **trisodium orthoborate** is difficult to obtain in pure form from simple aqueous preparations. Industrial synthesis often involves high-temperature fusion reactions. For instance, it can be formed by heating sodium carbonate (Na₂CO₃) with sodium metaborate (Na_BO₂) or boric oxide (B₂O₃) to temperatures between 600 and 850 °C.[1]

Example Reaction: NaBO₂ + Na₂CO₃ → Na₃BO₃ + CO₂ (at 600-850 °C)

Applications in Research and Industry

The properties of boric acid and its sodium salts lend them to a variety of applications relevant to the target audience:

- Buffering Agents: Sodium borate buffers are extensively used in biochemistry and molecular biology for electrophoresis and as a reaction medium due to their ability to maintain a stable alkaline pH.[11]
- Antiseptics and Insecticides: The mild antiseptic and insecticidal properties of borates make them useful in pharmaceutical formulations and pest control.[13]
- Industrial Manufacturing: In materials science, sodium borates act as a fluxing agent in the
 production of glass and ceramics, lowering the melting point of silica.[13] They are also used
 as builders in detergents.[13]
- Precursor Chemistry: Trisodium orthoborate can serve as a precursor for other boroncontaining compounds, including sodium perborate, through electrolysis.[2]

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